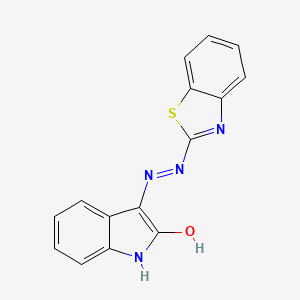

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is a complex organic compound that features both benzothiazole and indole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of 2-aminobenzothiazole with an appropriate indole derivative under specific conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of sodium acetate and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of benzothiazole derivatives with hydrazones. Various methods have been reported for its synthesis, including conventional heating and ultrasound-assisted techniques, which enhance yields and reduce reaction times .

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Recent studies highlight the anticancer potential of derivatives derived from this compound. For example, modifications to the indolin scaffold have shown significant inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The following table summarizes some findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A549 | 185.5 nM |

| 7d | A549 | 113.3 nM |

These results indicate that specific structural modifications can enhance anticancer activity .

Antiviral Activity

Some derivatives have also been evaluated for their antiviral properties, particularly against Hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The hydrazone moiety is believed to play a crucial role in inhibiting viral replication .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies as well, with several derivatives being tested for their efficacy against various bacterial strains. The ability to modify the structure allows for the optimization of antimicrobial properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that specific substitutions on the indole ring significantly affect its biological activity. For instance, introducing different aryl or alkyl groups has been correlated with enhanced anticancer potency . Understanding SAR is crucial for designing more effective derivatives.

Mecanismo De Acción

The mechanism of action of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

- **2-(Benzothiazol-2-yl-hydrazono)-5-[1-(4-methoxyphenyl)ethylidene]-4-thiazolidinone

- **4-[(Substituted-benzothiazol-2-yl)-hydrazono]-3-methyl-4H-isoxazol-5-ones

Uniqueness

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is unique due to its dual benzothiazole and indole structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.

Actividad Biológica

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is a complex organic compound that combines benzothiazole and indole structures. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with an appropriate indole derivative. Common methods include condensation reactions under specific conditions, such as using sodium acetate and ethanol as solvents. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhance its potential applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives demonstrate effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial growth by interfering with cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation. For example, analogs of this compound have shown promising results in inhibiting melanoma cell lines by targeting specific pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

Tyrosinase Inhibition

A notable biological activity of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have reported that certain analogs exhibit IC50 values significantly lower than standard inhibitors like kojic acid, indicating a potent inhibitory effect on melanin synthesis .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, in the case of tyrosinase inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thus reducing melanin production . Similarly, its anticancer effects may result from the inhibition of key signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study involving the treatment of B16F10 melanoma cells with various analogs showed that some compounds significantly reduced cell viability and induced apoptosis through caspase activation .

- Tyrosinase Inhibition : Another study demonstrated that specific derivatives exhibited IC50 values lower than those for kojic acid in mushroom tyrosinase assays, suggesting their potential use in treating hyperpigmentation disorders .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yldiazenyl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVEXBEAVKSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.